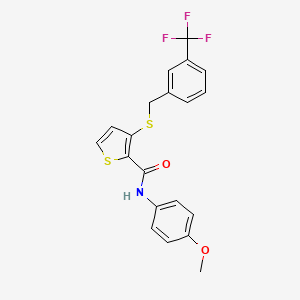
N-(4-甲氧基苯基)-3-((3-(三氟甲基)苄基)硫代)-2-噻吩甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives related to the compound involves complex reactions, including the use of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride, which act as powerful, metal-free, thiophiles to activate thioglycosides for conversion to glycosides in good yield and selectivity (Crich & Smith, 2000). Additionally, reactions involving trifluoromethanesulfanylamide with specific alkynylbenzenes or sulfanes have been promoted by BiCl3 to yield 3-((trifluoromethyl)thio)benzofurans and benzothiophenes with broad functional group tolerance (Sheng, Fan, & Wu, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation, revealing details about crystal systems, lattice constants, and molecular geometry. These analyses have provided insights into the geometrical parameters and electronic properties, including HOMO and LUMO energies and thermodynamic properties (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives include C-S coupling reactions catalyzed by CuI/BtH, leading to the synthesis of sulfanyl enamides through intricate pathways involving nucleophilic addition and subsequent intramolecular migration of acyl groups (Miura et al., 2015). These processes underscore the compound's reactivity and potential for creating diverse chemical structures.
Physical Properties Analysis
While specific data on the physical properties of N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide is not directly available, the study of closely related compounds provides valuable insights. Techniques such as single crystal X-ray diffraction and DFT calculations have been applied to determine crystal structures, molecular conformations, and supramolecular aggregation modes, shedding light on the physical characteristics of similar compounds (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of derivatives of the compound have been explored through studies on their synthesis, characterization, and evaluation for biological activities. These studies have highlighted the potential antimicrobial properties of certain benzamide derivatives, indicating the broad range of chemical behaviors and applications these compounds may possess (Priya et al., 2006).
科学研究应用
简便合成途径
Sheng, Fan, 和 Wu (2014) 报告了一种简便通用的合成途径,用于制备类似 N-(4-甲氧基苯基)-3-((3-(三氟甲基)苯基)硫基)-2-噻吩羧酰胺的化合物。他们专注于合成3-((三氟甲基)硫基)苯并呋喃和苯并噻吩,突出了他们方法的广泛官能团容忍性 (Sheng, Fan, & Wu, 2014)。
生物活性潜力
Vasu, Nirmala, Chopra, Mohan, 和 Saravanan (2005) 讨论了两种噻吩-3-羧酰胺衍生物,表现出抗菌和抗真菌活性。他们的研究结果揭示了由于特定分子内和分子间相互作用而产生的分子构象稳定性,这可能与类似化合物的化学性质相关 (Vasu et al., 2005)。
酶抑制活性
Tuğrak, Gül, Anıl, 和 Gülçin (2020) 阐述了设计携带苯甲酰胺基团的苯磺酰胺的结构,类似于 N-(4-甲氧基苯基)-3-((3-(三氟甲基)苯基)硫基)-2-噻吩羧酰胺的结构。他们强调了对乙酰胆碱酯酶和人类碳酸酐酶等酶的显著抑制潜力,展示了这类化合物的生物活性相关性 (Tuğrak 等人, 2020)。
材料科学应用
聚合物合成
Bera, Dasgupta, Chatterjee, Maji, 和 Banerjee (2012) 深入研究了新聚酰胺的合成,其中涉及与 N-(4-甲氧基苯基)-3-((3-(三氟甲基)苯基)硫基)-2-噻吩羧酰胺相关的化学基团。他们的研究强调了这些聚合物的有机溶解性和热稳定性,有助于材料科学应用 (Bera et al., 2012)。
分子结构分析
X射线衍射和DFT计算
Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, 和 Kepekçi (2015) 使用X射线衍射和DFT计算等技术分析了类似于 N-(4-甲氧基苯基)-3-((3-(三氟甲基)苯基)硫基)-2-噻吩羧酰胺的分子结构。他们强调了该分子的抗氧化性质,展示了该化合物在各个领域的潜力 (Demir et al., 2015)。
作用机制
While the exact mechanism of action remains an active area of research, N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide likely interacts with specific cellular targets. Its structural features suggest potential binding to receptors, enzymes, or transport proteins. Further studies are needed to unravel its precise mode of action and therapeutic implications .
安全和危害
As a research compound, N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide should be handled with care. Researchers must adhere to safety protocols, including proper lab attire, ventilation, and waste disposal. Consult relevant Material Safety Data Sheets (MSDS) for detailed safety information .
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S2/c1-26-16-7-5-15(6-8-16)24-19(25)18-17(9-10-27-18)28-12-13-3-2-4-14(11-13)20(21,22)23/h2-11H,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKWIXQHKFLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)
![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)
![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
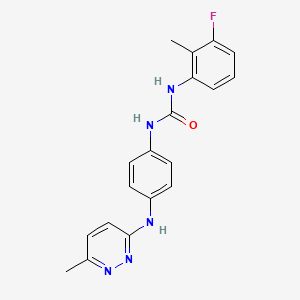
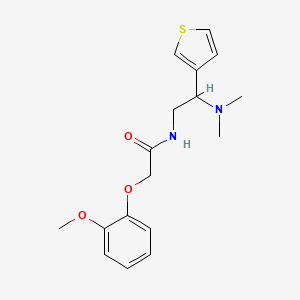
![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)
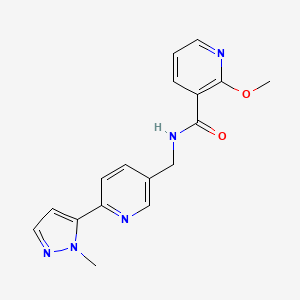
![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)
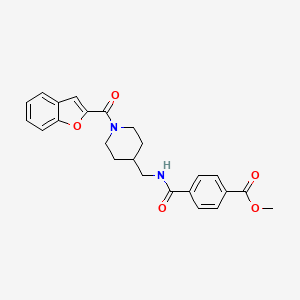
methanone](/img/structure/B2493296.png)